

Physicochemical properties of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1333447

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde**

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: **1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde** is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved pharmaceuticals.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its synthesis, characterization, and evaluation. By synthesizing theoretical knowledge with practical methodologies, this document serves as a vital resource for researchers aiming to utilize this versatile building block in drug discovery and development programs.

Introduction

The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^[3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as an effective bioisostere for phenyl

rings have cemented its importance.^[2] The therapeutic diversity of pyrazole-containing drugs is vast, encompassing anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer therapies.^{[3][4]} The consistent success of this scaffold underscores the need for a deep understanding of its derivatives, which serve as critical intermediates in the synthesis of novel therapeutic agents.^[5]

Profile of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde (hereafter referred to as the "target compound") is a key synthetic intermediate. The presence of a reactive aldehyde group at the C4 position—the preferred site for electrophilic substitution on the pyrazole ring—makes it an ideal precursor for constructing more complex molecular architectures.^[3] The N1-tert-butyl and C3,C5-dimethyl substitutions provide steric bulk and modulate lipophilicity, which are critical parameters for influencing pharmacokinetic and pharmacodynamic profiles. This guide elucidates the foundational properties essential for its effective use in research.

Core Physicochemical Properties

A summary of the key identifying and calculated properties of the target compound is presented below. This data is fundamental for its handling, characterization, and application in synthetic workflows.

Table 1: Molecular Identity and Properties

Property	Value	Source
IUPAC Name	1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde	[6]
CAS Number	647824-51-9	[6]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O	[6]
Molecular Weight	180.25 g/mol	[6]
Canonical SMILES	CC1=NN(C(C)(C)C)C(C)=C1C=O	[6] [7]
InChI Key	WQHXOHHHEPNBXMFWHFFFAOYSA-N	[6]
Purity (Typical)	≥95-97%	[6] [7]
Calculated LogP	1.498	[6]

Synthesis and Purification

Rationale: While commercially available in research quantities, an in-house synthesis may be required for larger scale applications or to achieve specific purity standards. The most reliable and widely used method for introducing a formyl group at the C4 position of an activated pyrazole is the Vilsmeier-Haack reaction.[\[8\]](#)[\[9\]](#) This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[\[10\]](#)

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich C4 position of the N-substituted pyrazole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[\[8\]](#)

Experimental Protocol: Synthesis

- Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5

eq.) to 0 °C in an ice bath.

- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
- Reaction: Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 eq.), in a minimal amount of DMF and add it dropwise to the reaction mixture.
- Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^{[9][11]}
- Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to hydrolyze the intermediate and precipitate the crude product.
- Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthetic and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

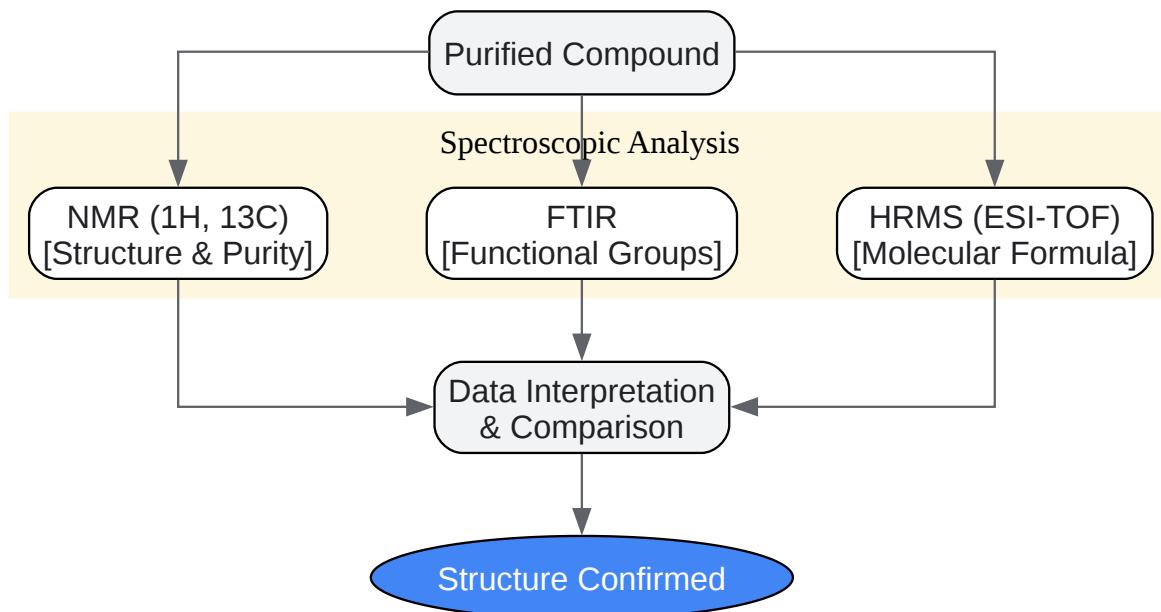
Spectroscopic and Structural Characterization

Rationale: Unambiguous confirmation of the chemical structure and assessment of purity are critical. A combination of NMR, IR, and MS provides a comprehensive analytical profile. While specific experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is expected to be simple and diagnostic.
 - $\delta \sim 9.8\text{-}10.1$ ppm (s, 1H): Aldehyde proton (-CHO).
 - $\delta \sim 2.4\text{-}2.6$ ppm (s, 3H): Methyl protons at C5.
 - $\delta \sim 2.2\text{-}2.4$ ppm (s, 3H): Methyl protons at C3.
 - $\delta \sim 1.6\text{-}1.8$ ppm (s, 9H): tert-Butyl protons.
- ^{13}C NMR (101 MHz, CDCl_3):
 - $\delta \sim 185\text{-}190$ ppm: Aldehyde carbonyl carbon (C=O).
 - $\delta \sim 150\text{-}155$ ppm: Pyrazole ring carbon C5.
 - $\delta \sim 140\text{-}145$ ppm: Pyrazole ring carbon C3.
 - $\delta \sim 110\text{-}115$ ppm: Pyrazole ring carbon C4.
 - $\delta \sim 60\text{-}65$ ppm: Quaternary carbon of the tert-butyl group.
 - $\delta \sim 29\text{-}31$ ppm: Methyl carbons of the tert-butyl group.
 - $\delta \sim 12\text{-}15$ ppm: Methyl carbon at C5.
 - $\delta \sim 10\text{-}12$ ppm: Methyl carbon at C3.

- Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[14] Acquire spectra on a 400 MHz or higher field spectrometer.


Infrared (IR) Spectroscopy

- Expected Absorptions (ATR-FTIR):
 - ~2970 cm^{-1} : C-H stretching (aliphatic).
 - ~2870 and ~2770 cm^{-1} : Characteristic C-H stretching of the aldehyde proton (Fermi resonance doublet).
 - ~1670-1690 cm^{-1} : Strong, sharp C=O stretching of the conjugated aldehyde, which is highly diagnostic.[15]
 - ~1550-1580 cm^{-1} : C=N/C=C stretching of the pyrazole ring.
- Protocol: Obtain a spectrum of the solid sample directly using a diamond attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)

- Expected Ionization (ESI+): The compound is expected to ionize readily under electrospray ionization (ESI) in positive mode.
 - Expected $[\text{M}+\text{H}]^+$: 181.1335 (Calculated for $\text{C}_{10}\text{H}_{17}\text{N}_2\text{O}^+$).
- Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the solution directly into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement to confirm the elemental composition.

Workflow for Analytical Characterization

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the title compound.

Physicochemical Property Determination

Rationale: Properties such as solubility and melting point are not readily available in the literature and are critical for drug development. Low aqueous solubility can hinder bioavailability and complicate in vitro screening.[16] The melting point is a key indicator of purity.

Aqueous Solubility

- Context: Given the compound's aromatic nature and a calculated LogP of ~1.5, moderate to low aqueous solubility is anticipated. Determining this value is crucial for designing formulations and interpreting biological assay results. The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18]
- Experimental Protocol: Shake-Flask Method
 - Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is

present that some remains undissolved at equilibrium.[19]

- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[19][20]
- Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Melting Point

- Context: A sharp melting point over a narrow range (e.g., < 2 °C) is indicative of a high-purity crystalline solid. Broad melting ranges often suggest the presence of impurities.
- Experimental Protocol:
 - Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary tube and compact the material.
 - Measurement: Place the capillary tube in a calibrated melting point apparatus.
 - Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Conclusion and Future Directions

This guide establishes a foundational understanding of **1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde**, a compound of high value to medicinal chemists. The provided data and protocols for its synthesis, characterization, and property determination offer a comprehensive framework for its application in research. The aldehyde functionality serves as

a versatile chemical handle for diversification, enabling its use in the construction of compound libraries for high-throughput screening. Future work should focus on generating experimental data for solubility and melting point, and exploring its derivatization to probe structure-activity relationships in various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinfo.com [nbinfo.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. rsc.org [rsc.org]
- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rsc.org [rsc.org]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. quora.com [quora.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- To cite this document: BenchChem. [Physicochemical properties of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333447#physicochemical-properties-of-1-tert-butyl-3-5-dimethyl-1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com